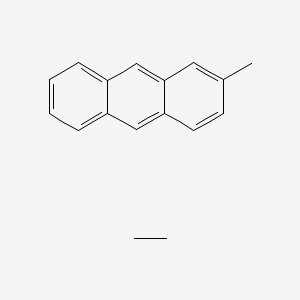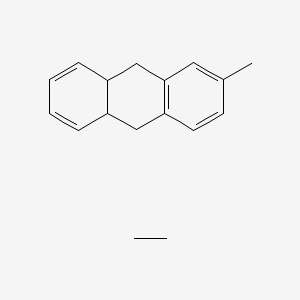![molecular formula C21H18ClN3O4 B561882 prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate CAS No. 887353-21-1](/img/structure/B561882.png)
prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate” is a chemical compound with the molecular formula C21H18ClN3O4 . It’s listed in several chemical databases, indicating that it’s recognized as a distinct chemical entity .
Physical and Chemical Properties This compound has a molecular weight of 411.83800 . It has a density of 1.382g/cm3 and a boiling point of 530ºC at 760 mmHg . The flash point is 274.3ºC .
科学的研究の応用
Synthesis and Bioinformatic Characterization for Neurodegenerative Diseases
A study focused on the synthesis and bioinformatic characterization of new Schiff bases, potentially applicable in treating neurodegenerative diseases like Alzheimer’s. The compounds were spectrally characterized and evaluated for drug-like properties, pharmacokinetics, dynamics, and genomics, showing promise as neuropsychiatric drugs (Avram et al., 2021).
Polymer Synthesis via RAFT Polymerization
Research on azobenzene-based dithiocarbamates synthesized and used as RAFT agents for the polymerization of styrene and methyl methacrylate demonstrated the effective polymerization controllability. This study contributes to the understanding of polymer synthesis mechanisms and potential applications in material science (Wan et al., 2008).
Synthesis of Soluble Novel Polyacetylenes
A study aimed at synthesizing novel polyacetylenes containing carbamate and eugenol moieties, revealing polymers with stable helical structures and solubility in common organic solvents. This research has implications for developing new materials with specific structural and solubility properties (Rahim, 2020).
Antineoplastic and Antimalarial Screening
A study on the synthesis of 2-(9-acridinyl)ethyl-N-substituted carbamates evaluated their antineoplastic, antimalarial, and CNS activity, although the compounds showed negative biological activity in these areas. This research contributes to the ongoing search for new compounds with potential therapeutic applications (Stewart & Gammans, 1975).
Herbicidal Activity of Novel Compounds
A study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates, evaluating their herbicidal activities. One compound showed comparable herbicidal activity to a commercial herbicide, indicating potential as a lead compound for weed management (Xu et al., 2017).
Safety and Hazards
The safety and hazards of this compound are not specified in the search results. For detailed information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .
Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Future Directions Unfortunately, the search results do not provide specific information on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, or future directions for this compound .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate involves the reaction of 9-chloro-7-(prop-2-enoxycarbonylamino)acridine with prop-2-enyl isocyanate in the presence of a base.", "Starting Materials": [ "9-chloro-7-(prop-2-enoxycarbonylamino)acridine", "Prop-2-enyl isocyanate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 9-chloro-7-(prop-2-enoxycarbonylamino)acridine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add the base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add prop-2-enyl isocyanate to the solution while stirring continuously.", "Step 4: Stir the reaction mixture for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding a suitable acid (e.g. hydrochloric acid) to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS番号 |
887353-21-1 |
分子式 |
C21H18ClN3O4 |
分子量 |
411.8 g/mol |
IUPAC名 |
prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27) |
InChIキー |
QSDSFWYUDYFZLP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C |
正規SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



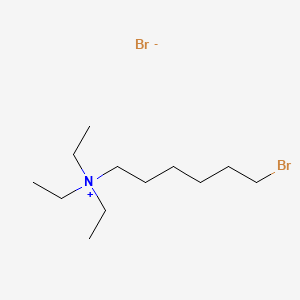
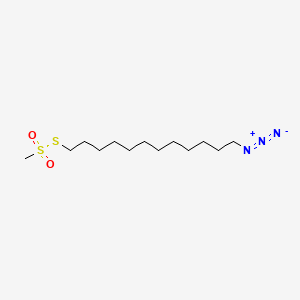
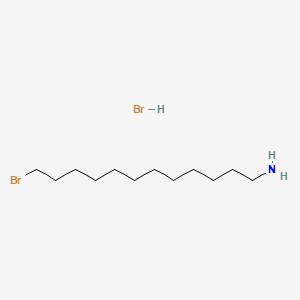
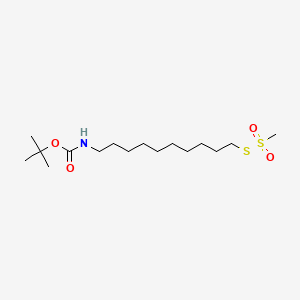


![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)


